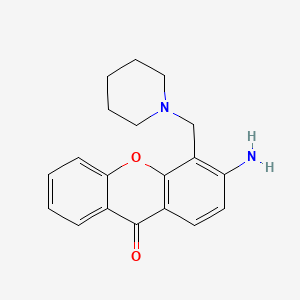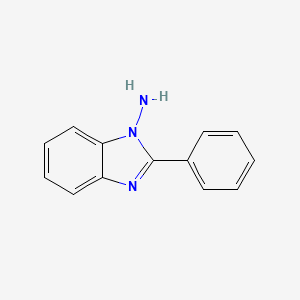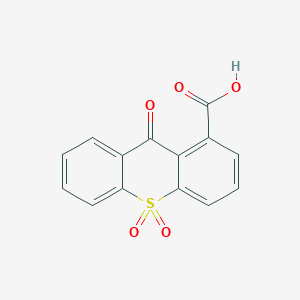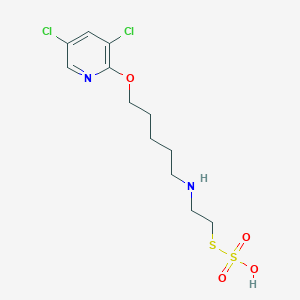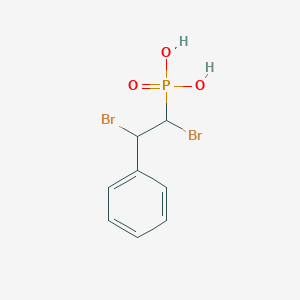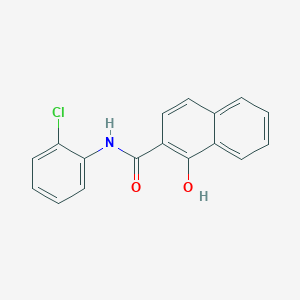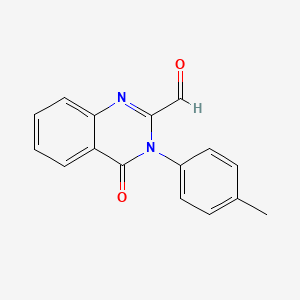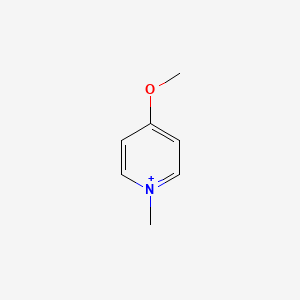
Pyridinium, 4-methoxy-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-methoxypyridinium is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a pyridine ring with a positively charged nitrogen atom. The presence of a methoxy group at the fourth position and a methyl group at the first position in 1-Methyl-4-methoxypyridinium makes it a unique derivative with specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-methoxypyridinium can be synthesized through various methods. One common approach involves the alkylation of 4-methoxypyridine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-methoxypyridine, methyl iodide
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., acetonitrile), room temperature
Reaction: [ \text{4-methoxypyridine} + \text{methyl iodide} \rightarrow \text{1-Methyl-4-methoxypyridinium iodide} ]
Industrial Production Methods: Industrial production of 1-Methyl-4-methoxypyridinium may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-methoxypyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: 1-Methyl-4-methoxypyridine N-oxide
Reduction: 1-Methyl-4-methoxypyridine
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-4-methoxypyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its role as a cholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as conductive polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-methoxypyridinium involves its interaction with molecular targets such as enzymes and receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction can be crucial in modulating neurological functions and has potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-Methyl-4-hydroxypyridinium: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Methyl-4-ethoxypyridinium: Similar structure but with an ethoxy group instead of a methoxy group.
4-Methoxypyridine: Lacks the methyl group at the first position.
Uniqueness: 1-Methyl-4-methoxypyridinium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a methoxy group enhances its solubility and interaction with various molecular targets, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
45714-72-5 |
|---|---|
Formule moléculaire |
C7H10NO+ |
Poids moléculaire |
124.16 g/mol |
Nom IUPAC |
4-methoxy-1-methylpyridin-1-ium |
InChI |
InChI=1S/C7H10NO/c1-8-5-3-7(9-2)4-6-8/h3-6H,1-2H3/q+1 |
Clé InChI |
DLIGKOAPHNHTTL-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


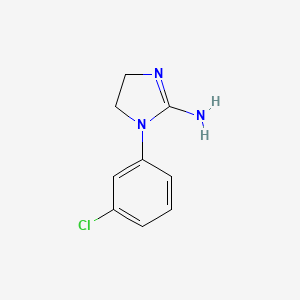
methanone](/img/structure/B14652672.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

